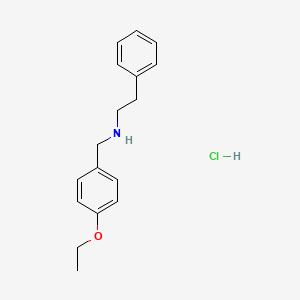

amine hydrochloride CAS No. 1158251-12-7](/img/structure/B3085674.png)

[(furan-2-yl)methyl](2-methylpropyl)amine hydrochloride

Descripción general

Descripción

Synthesis Analysis

A related compound, “N-methyl-C-(2-furyl) nitrone”, has been studied in [3+2] cycloaddition reactions with maleimide derivatives . The synthesis of “N-2-(furylmethyliminodiacetic acid)” involves dissolving “Furan-2-ylmethanamine” in methanol and adding it to a mixture of bromoacetic acid with crushed NaOH .

Molecular Structure Analysis

The molecular structure of a related compound, “N-(2-furylmethyl)pyridin-2-amine hydrochloride”, has been reported . It has a molecular formula of C10H11ClN2O .

Chemical Reactions Analysis

The [3+2] cycloaddition reactions of “N-methyl-C-(2-furyl) nitrone” with maleimide derivatives have been studied . These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation .

Aplicaciones Científicas De Investigación

Chemical Interactions and Biological Responses

N-(2-Furylmethyl)-N-isobutylamine hydrochloride has been studied for its interaction with biological systems, particularly in the context of chemical-induced cellular responses. One of the key findings relates to its role in the agglutination of isolated epithelial cells of the rat bladder after in vivo treatment with various carcinogens, including related compounds such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide. This agglutination by concanavalin A was closely correlated with the bladder carcinogenicities of these chemicals in rats, suggesting a potential for screening bladder carcinogens (Kakizoe et al., 1980).

Carcinogenic Pathways and Experimental Models

Further research into the pathogenesis of experimental bladder cancer, particularly with compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, has provided insights into the development of signal morphological lesions in the urinary bladder induced following administration. These studies in various animal models have demonstrated high incidences of bladder neoplasia, aiding in the understanding of bladder cancer's pathogenesis and providing opportunities for investigations relevant to human bladder cancer (Bryan, 1977).

Photodynamic Therapy Applications

N-(2-Furylmethyl)-N-isobutylamine hydrochloride related compounds have also been evaluated in the context of photodynamic therapy (PDT). Studies on bis(di‐isobutyl octadecylsiloxy)silicon 2,3‐naphthalocyanine (isoBOSINC), a naphthalocyanine derivative with spectral and photophysical properties attractive for PDT, have shown promising tissue distributions in normal and tumor-bearing rats. This research contributes to understanding the potential application of such compounds in treating tumors through PDT, highlighting the significant levels of the drug in tumors and excellent tumor-to-muscle concentration ratios (Zuk et al., 1994).

Safety and Hazards

Mecanismo De Acción

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known for their diverse therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Biochemical Pathways

Furan derivatives are known to interact with numerous biochemical pathways due to their diverse therapeutic effects .

Result of Action

Furan derivatives are known for their diverse therapeutic effects .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-8(2)6-10-7-9-4-3-5-11-9;/h3-5,8,10H,6-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFABLIASSAYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B3085605.png)

![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)

![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3085615.png)

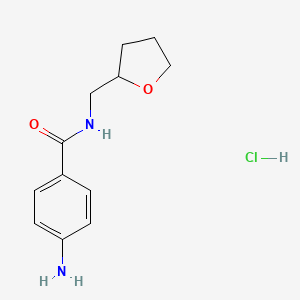

amine hydrochloride](/img/structure/B3085627.png)

![(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine hydrochloride](/img/structure/B3085628.png)

![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)

![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)

![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085678.png)